molecular formula C22H22N2O3 B2554615 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide CAS No. 898458-07-6

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2554615
CAS No.: 898458-07-6
M. Wt: 362.429
InChI Key: ZBRAZSSUZUUNKU-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the indoline moiety: Starting from an appropriate indole derivative, the indoline structure can be synthesized through reduction reactions.

    Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the amide bond: The final step involves the formation of the amide bond between the furan-indoline intermediate and 4-methoxybenzoic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The indoline moiety can be reduced to form indolines.

    Substitution: The methoxy group on the benzamide can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the methoxy group may yield various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-chlorobenzamide
  • N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-hydroxybenzamide

Uniqueness

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methoxybenzamide may exhibit unique properties due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-26-18-10-8-17(9-11-18)22(25)23-15-20(21-7-4-14-27-21)24-13-12-16-5-2-3-6-19(16)24/h2-11,14,20H,12-13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRAZSSUZUUNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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